![molecular formula C16H23N3O6 B12992908 Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate](/img/structure/B12992908.png)
Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate is an organic compound with the molecular formula C15H22N2O6. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate typically involves the reaction of methyl 2-[(tert-butoxycarbonyl)amino]acrylate with appropriate reagents under controlled conditions. One common method includes the use of anhydrous acetonitrile as a solvent and 4-dimethylaminopyridine as a catalyst. The reaction is carried out at low temperatures (0°C) and involves the addition of di-tert-butyl dicarbonate. The reaction mixture is then stirred for several hours, quenched with water, and extracted with dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the tert-butoxycarbonyl groups.
Applications De Recherche Scientifique
Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The tert-butoxycarbonyl groups can be cleaved under acidic conditions, revealing reactive sites that can participate in further chemical reactions. The pyrimidine ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[bis(tert-butoxycarbonyl)amino]acrylate
- Methyl 2-[bis(tert-butoxycarbonyl)amino]thiazole-4-carboxylate
- 2-[(tert-Butoxycarbonyl)amino]ethanol
Uniqueness
Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate is unique due to its pyrimidine core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of novel therapeutic agents .
Propriétés
Formule moléculaire |
C16H23N3O6 |
|---|---|
Poids moléculaire |
353.37 g/mol |
Nom IUPAC |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H23N3O6/c1-15(2,3)24-13(21)19(14(22)25-16(4,5)6)12-17-8-10(9-18-12)11(20)23-7/h8-9H,1-7H3 |
Clé InChI |
RWAWBRMSCZHUDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)C(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12992827.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine](/img/structure/B12992840.png)

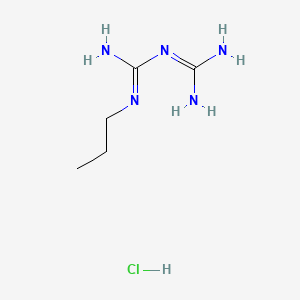
![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol](/img/structure/B12992860.png)

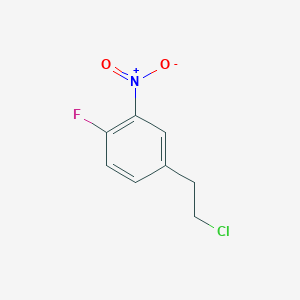
![(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12992874.png)
![6-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992880.png)
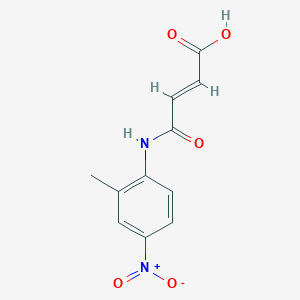
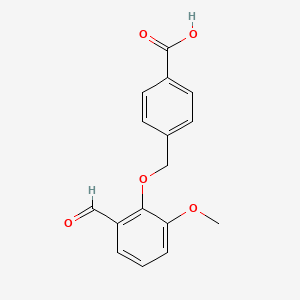
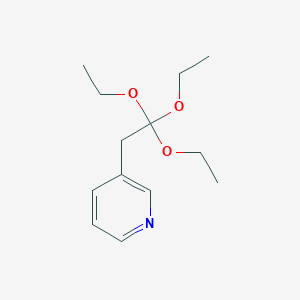
![(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B12992921.png)
